2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate
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Overview
Description
“2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” is a complex organic compound that features multiple functional groups, including ester, ketone, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the hydrazine intermediate: Reacting hydrazine with a suitable benzoate derivative.
Esterification: Reacting the intermediate with 2-oxo-2-phenylethyl chloride under acidic conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazine moiety.
Reduction: Reduction reactions could target the ketone groups.
Substitution: Nucleophilic substitution reactions might occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Could be used to study enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Could be used in diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of other chemicals.
Mechanism of Action
The mechanism of action of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl hydrazine
- 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}benzoate
Uniqueness
The uniqueness of “2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate” lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in different fields.
Properties
Molecular Formula |
C46H36N2O8 |
---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
phenacyl 3-[phenacyl-(N-phenacyl-3-phenacyloxycarbonylanilino)amino]benzoate |
InChI |
InChI=1S/C46H36N2O8/c49-41(33-15-5-1-6-16-33)29-47(39-25-13-23-37(27-39)45(53)55-31-43(51)35-19-9-3-10-20-35)48(30-42(50)34-17-7-2-8-18-34)40-26-14-24-38(28-40)46(54)56-32-44(52)36-21-11-4-12-22-36/h1-28H,29-32H2 |
InChI Key |
LJDFQKPQOQFUHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)N(CC(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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